molecular formula C7H4I2O3 B122350 3,5-Diiodosalicylic acid CAS No. 133-91-5

3,5-Diiodosalicylic acid

Cat. No. B122350
CAS RN: 133-91-5
M. Wt: 389.91 g/mol
InChI Key: DHZVWQPHNWDCFS-UHFFFAOYSA-N
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Description

3,5-Diiodosalicylic acid, also known as 2-Hydroxy-3,5-diiodobenzoic acid or 3,5-Diiodo-2-hydroxybenzoic acid, is an organic compound with the molecular formula I2C6H2(OH)CO2H . It is an off-white to beige or grey powder . This compound is an metabolite of Aspirin, an anti-inflammatory, anti-platelet and cancer-preventive agent . It has been shown to exhibit agonist activity at GPR35, a orphan G protein coupled receptor .


Synthesis Analysis

The synthesis of 3,5-Diiodosalicylic acid involves reacting an ethanol solution serving as a solvent and elementary iodine serving as an iodizing agent with salicylic acid to synthesize a 3,5-Diiodosalicylic acid crude product . The product is then purified and refined by adopting an alkalized acid precipitation method .


Molecular Structure Analysis

The molecular structure of 3,5-Diiodosalicylic acid is represented by the linear formula I2C6H2(OH)CO2H . It has a molecular weight of 389.91 .


Chemical Reactions Analysis

3,5-Diiodosalicylic acid has been found to have a wide spectrum of biological and medicinal applications . It exhibits a remarkably large Stokes’ shifts in various solvents, which has been intertwined with the occurrence of an excited-state intramolecular proton transfer (ESIPT) reaction .


Physical And Chemical Properties Analysis

3,5-Diiodosalicylic acid is a solid at 20°C . It is insoluble in water, with a solubility of 450 mg/l at 37°C . It is insoluble in chloroform and benzene . The melting point of 3,5-Diiodosalicylic acid is 230°C (dec.) .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Photochemical & Photobiological Sciences .

Summary of the Application

The photophysics of 3,5-diiodosalicylic acid (3,5-DISA), a prospective drug molecule with a wide spectrum of biological and medicinal applications, have been investigated using spectroscopic techniques and computational analyses .

Methods of Application

The study involved the use of spectroscopic techniques and computational analyses to investigate the photophysics of 3,5-DISA . The study also involved the application of advanced quantum chemical tools, such as the natural bond orbital (NBO) method .

Results or Outcomes

The study revealed that 3,5-DISA exhibits remarkably large Stokes’ shifts in various solvents, which is intertwined with the occurrence of an excited-state intramolecular proton transfer (ESIPT) reaction . The study also revealed the partially covalent nature of the intramolecular hydrogen bond (IMHB) interaction in 3,5-DISA .

2. Biofortification of Lettuce

Specific Scientific Field

This application falls under the field of Agricultural Sciences and Nutrition .

Summary of the Application

The study investigated the anti- and pro-oxidant potential of lettuce (Lactuca sativa L.) biofortified with iodine by KIO3, 5-iodo- and 3,5-diiodosalicylic acid in human gastrointestinal cancer cell lines .

Methods of Application

The study involved the use of HPLC analysis to identify polyphenolic compounds, while the antioxidant activity of iodine-enriched vegetables was determined by using DPPH, ABTS, and FRAP methods . The content of the water-soluble vitamins was analyzed by using the LC-MS/MS technique .

Results or Outcomes

The study found that the application of iodine compounds improves the antioxidant potential of lettuce by increasing the concentration of some vitamins, antioxidant enzymes, and polyphenolic compounds in the enriched plants . Moreover, the study has shown that iodine-biofortified lettuce induces production of reactive oxygen species (ROS) in cancer cells, resulting in an anticancer effect by the induction of programmed cancer cell death .

3. Metabolite of Aspirin

Specific Scientific Field

This application falls under the field of Pharmacology and Drug Metabolism .

Summary of the Application

3,5-Diiodosalicylic Acid is a metabolite of Aspirin, an anti-inflammatory, anti-platelet, and cancer-preventive agent .

Methods of Application

The application involves the metabolic breakdown of Aspirin in the body, resulting in the formation of 3,5-Diiodosalicylic Acid .

Results or Outcomes

3,5-Diiodosalicylic Acid was shown to exhibit agonist activity at GPR35, an orphan G protein-coupled receptor . This suggests potential therapeutic applications in conditions modulated by this receptor.

4. Organic Building Blocks

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

3,5-Diiodosalicylic acid is used as an organic building block in the synthesis of various organic compounds .

Methods of Application

The specific methods of application would depend on the particular synthesis being performed. Generally, 3,5-Diiodosalicylic acid would be used in a reaction with other organic compounds under suitable conditions to form a new compound .

Results or Outcomes

The outcomes would vary depending on the specific synthesis being performed. In general, the use of 3,5-Diiodosalicylic acid as an organic building block can enable the synthesis of a wide range of organic compounds .

5. Metabolite of Aspirin

Specific Scientific Field

This application falls under the field of Pharmacology and Drug Metabolism .

Summary of the Application

3,5-Diiodosalicylic Acid is a metabolite of Aspirin, an anti-inflammatory, anti-platelet, and cancer-preventive agent .

Methods of Application

The application involves the metabolic breakdown of Aspirin in the body, resulting in the formation of 3,5-Diiodosalicylic Acid .

Results or Outcomes

3,5-Diiodosalicylic Acid was shown to exhibit agonist activity at GPR35, an orphan G protein-coupled receptor . This suggests potential therapeutic applications in conditions modulated by this receptor.

6. Organic Building Blocks

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

3,5-Diiodosalicylic acid is used as an organic building block in the synthesis of various organic compounds .

Methods of Application

The specific methods of application would depend on the particular synthesis being performed. Generally, 3,5-Diiodosalicylic acid would be used in a reaction with other organic compounds under suitable conditions to form a new compound .

Results or Outcomes

The outcomes would vary depending on the specific synthesis being performed. In general, the use of 3,5-Diiodosalicylic acid as an organic building block can enable the synthesis of a wide range of organic compounds .

Safety And Hazards

When handling 3,5-Diiodosalicylic acid, it is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . It should be used only outdoors or in a well-ventilated area .

Future Directions

The photophysics of 3,5-Diiodosalicylic acid, a prospective drug molecule, have been investigated using spectroscopic techniques and computational analyses . The study of this compound could lead to advancements in the field of medicinal chemistry .

properties

IUPAC Name

2-hydroxy-3,5-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4I2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZVWQPHNWDCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17274-17-8 (mono-hydrochloride salt), 653-14-5 (mono-lithium salt)
Record name 3,5-Diiodosalicylic acid
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DSSTOX Substance ID

DTXSID3059636
Record name Benzoic acid, 2-hydroxy-3,5-diiodo-
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Molecular Weight

389.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodosalicylic acid

CAS RN

133-91-5, 1321-04-6
Record name 3,5-Diiodosalicylic acid
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Record name 3,5-Diiodosalicylic acid
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Record name Diiodosalicylic acid
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Record name 3,5-DIIODOSALICYLIC ACID
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Record name Benzoic acid, 2-hydroxy-3,5-diiodo-
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Record name 3,5-DIIODOSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
603
Citations
PW Aschbacher, VJ Feil - Journal of Dairy Science, 1968 - Elsevier
The metabolic fate of carboxyl 14 C-diiodosalicylic acid (DIS) was studied in cattle and rats. In three trials with cattle, approximately 95% of 14 C was excreted via the urine within ten …
Number of citations: 18 www.sciencedirect.com
JK Miller, PW Aschbacher, EW Swanson - Journal of Dairy Science, 1964 - Elsevier
Three cows were dosed orally twice daily with diiodosalicyclic acid (DI 131 S) and NaI 125 plus Ce 144 as a nonabsorbed marker. Ruminal absorption and abomasal secretion of iodine …
Number of citations: 20 www.sciencedirect.com
B Sekula, K Zielinski, A Bujacz - International Journal of Biological …, 2013 - Elsevier
Due to their extraordinary binding properties, serum albumins are the main transporters of many small molecules in the circulatory system. Although all mammalian serum albumins …
Number of citations: 96 www.sciencedirect.com
PW Aschbacher, RG Cragle, EW Swanson… - Journal of Dairy …, 1966 - Elsevier
Three near-term pregnant cows were studied. Two of these were each given simultaneous oral tracer doses of I 131 as 3.5-diiodosalicylic acid (DI 131 S) and I 125 . The third cow was …
Number of citations: 21 www.sciencedirect.com
A Bujacz, JA Talaj, K Zielinski… - … Section D: Structural …, 2017 - scripts.iucr.org
Serum albumin (SA) is the most abundant protein in plasma and is the main transporter of molecules in the circulatory system of all vertebrates, with applications in medicine, the …
Number of citations: 25 scripts.iucr.org
BK Paul, N Ghosh, R Mondal, S Mukherjee - … & Photobiological Sciences, 2015 - Springer
The photophysics of a prospective drug molecule, 3,5-diiodosalicylic acid (3,5-DISA), having a wide spectrum of biological and medicinal applications, have been investigated using …
Number of citations: 2 link.springer.com
O Sularz, A Koronowicz, S Smoleń, I Kowalska… - RSC …, 2021 - pubs.rsc.org
Vegetables are particularly rich sources of micronutrients and phytochemicals such as polyphenols and vitamins. These plant-derived bioactive compounds provide antitumor and …
Number of citations: 10 pubs.rsc.org
L Gales, MR Almeida, G Arsequell, G Valencia… - … et Biophysica Acta (BBA …, 2008 - Elsevier
Transthyretin (TTR) is a plasma homotetrameric protein associated with senile systemic amyloidosis and familial amyloidotic polyneuropathy. In theses cases, TTR dissociation and …
Number of citations: 24 www.sciencedirect.com
JK Miller, EW Swanson, SM Hansen - Journal of Dairy Science, 1965 - Elsevier
Three Jersey cows were fed daily 1.3 g iodine as KI, 1.3 g iodine as 3,5-diiodosalicylic acid (DIS), or no supplemental iodine in three preiods of a Latin-square design. In each period, …
Number of citations: 25 www.sciencedirect.com
V Kesternich, M Pérez-Fehrmann, V Quezada… - Chemical Papers, 2023 - Springer
A method for the synthesis of rafoxanide 6, a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle, is presented. Rafoxanide 6 was synthesized in only three …
Number of citations: 1 link.springer.com

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